5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione 5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 432532-88-2
VCID: VC2796553
InChI: InChI=1S/C19H24FN3O2/c20-16-3-1-14(2-4-16)15-11-18(24)17(19(25)12-15)13-22-7-10-23-8-5-21-6-9-23/h1-4,13,15,21,24H,5-12H2
SMILES: C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O
Molecular Formula: C19H24FN3O2
Molecular Weight: 345.4 g/mol

5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione

CAS No.: 432532-88-2

Cat. No.: VC2796553

Molecular Formula: C19H24FN3O2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione - 432532-88-2

Specification

CAS No. 432532-88-2
Molecular Formula C19H24FN3O2
Molecular Weight 345.4 g/mol
IUPAC Name 5-(4-fluorophenyl)-3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one
Standard InChI InChI=1S/C19H24FN3O2/c20-16-3-1-14(2-4-16)15-11-18(24)17(19(25)12-15)13-22-7-10-23-8-5-21-6-9-23/h1-4,13,15,21,24H,5-12H2
Standard InChI Key SFXKSQDEQICJJJ-UHFFFAOYSA-N
SMILES C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O
Canonical SMILES C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O

Introduction

Chemical Identity and Structure

Basic Information

5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione is a defined chemical entity with established identification parameters. The compound is identified by the CAS registry number 432532-88-2 and represents a complex organic molecule containing fluorophenyl and piperazine functional groups connected through a cyclohexane-1,3-dione core structure .

Structural Characteristics

The molecular architecture of this compound includes several key structural elements:

  • A 4-fluorophenyl group attached to the cyclohexane ring

  • A cyclohexane-1,3-dione core structure

  • A methyleneamino linker connecting to the piperazine moiety

  • A terminal piperazine ring system

These structural features contribute to the compound's potential reactivity, physicochemical properties, and biological interactions. The presence of the fluorine atom on the phenyl ring is particularly noteworthy, as halogenated compounds often exhibit enhanced metabolic stability and membrane permeability compared to their non-halogenated counterparts.

Identification Parameters

Table 1. Chemical Identity Parameters

ParameterValueReference
Chemical Name5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione
CAS Number432532-88-2
Molecular FormulaC₁₉H₂₄FN₃O₂
Molecular Weight345.42 g/mol
MDL NumberMFCD03144477
Alternative Names5-(4-Fluorophenyl)-3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one

Physical and Chemical Properties

Physicochemical Characteristics

The physicochemical profile of 5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione provides critical information for handling, storage, and application in research settings. Based on safety data sheets and supplier information, the following properties have been documented:

Table 2. Physicochemical Properties

PropertyInformationReference
Physical StateSolid (inferred)
Purity (Commercial)95%
SolubilityNot specifically documented-
Melting/Boiling PointNot specifically documented-
pHNot available
AppearanceNot specifically documented-

Stability and Reactivity

Understanding the stability and reactivity profile of this compound is essential for proper handling and storage. According to safety documentation:

  • The compound is stable under recommended storage conditions and temperatures

  • It should be stored long-term in a cool, dry place

  • Dust generation should be avoided

  • It may be incompatible with strong oxidizing agents

  • Hazardous decomposition may produce carbon oxides, hydrogen fluoride, and nitrogen oxides

This stability profile suggests the compound can be handled with standard laboratory precautions while maintaining its chemical integrity under proper storage conditions.

Synthesis Considerations

Synthetic Approaches

Research DomainRationaleRelated Compounds
NeuropharmacologyStructural similarity to CNS-active compounds; presence of piperazine and fluorophenyl moieties associated with neuroreceptor bindingFluorinated arylpiperazinylalkyl derivatives
Anticonvulsant ResearchStructural elements found in compounds with anticonvulsant propertiesN-[(4-arylpiperazin-1-yl)-alkyl] derivatives
Molecular ProbesPotential use in studying receptor-ligand interactionsCompounds documented in the Molecular Imaging and Contrast Agent Database
Structure-Activity Relationship StudiesContribution to understanding pharmacophore requirements for specific biological targets2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives

It must be emphasized that these potential applications are speculative based on structural features, and dedicated experimental studies would be required to confirm any biological activity.

Hazard TypeClassificationReference
GeneralIrritant
GHS ClassificationSkin irritation (Category 2)
GHS ClassificationEye irritation (Category 2A)
GHS ClassificationSpecific target organ toxicity - single exposure (Category 3), Respiratory system
SupplierCatalog NumberSpecificationsReference
Matrix ScientificNot specifiedNot specified
AK Scientific, Inc.1619EM95% purity
Combi-BlocksQZ-353195% purity
CymitQuimicaDiscontinuedPreviously available

The compound is typically supplied in various quantities ranging from milligrams to grams, primarily intended for research and development purposes. Importantly, supplier documentation explicitly states that the compound is "for research and development use only, by, or directly under the supervision of, a technically qualified individual" .

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